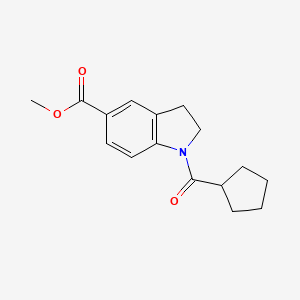![molecular formula C12H16FNO B7509273 4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)
4-[(2-Fluorophenyl)methyl]-2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Fluorophenyl)methyl]-2-methylmorpholine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors involved in the pathogenesis of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to block the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
4-[(2-Fluorophenyl)methyl]-2-methylmorpholine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(2-Fluorophenyl)methyl]-2-methylmorpholine is its potential therapeutic applications. The compound has been found to exhibit various biological activities and has the potential to be developed into a drug for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-[(2-Fluorophenyl)methyl]-2-methylmorpholine. One area of research could focus on the development of more efficient synthesis methods to increase the yield of the compound. Another area of research could be the study of the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action. Additionally, the compound could be studied for its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-[(2-Fluorophenyl)methyl]-2-methylmorpholine involves the reaction of 2-methylmorpholine with benzyl fluoride in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is ensured through the use of various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[(2-Fluorophenyl)methyl]-2-methylmorpholine has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and analgesic effects. It has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. The compound has also been found to exhibit antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10-8-14(6-7-15-10)9-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESVUUESWGQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)






